4-Bromo-n-methyl-2-nitroaniline
Overview
Description
4-Bromo-n-methyl-2-nitroaniline (4-Br-NMA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in organic synthesis and drug discovery. 4-Br-NMA is a brominated aniline derivative, which is an important structural component of many natural products and synthetic drugs. It is considered to be a valuable tool for the development of new drugs and for the study of biochemical and physiological processes.
Scientific Research Applications
1. Phase Equilibria and Thermal Studies
The phase diagram of the urea–4-bromo-2-nitroaniline system has been investigated, revealing important insights into its miscibility and formation of eutectic and monotectic phases. The study of these phases is crucial in understanding the solid solution of 4-bromo-2-nitroaniline in urea, which has implications for material science and chemical engineering (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
2. Infrared Spectroscopy and Molecular Interactions
Research on the solvent effects on the infrared spectra of anilines, including 4-nitroanilines, provides insights into the molecular interactions and hydrogen bonding capabilities of these compounds. This information is valuable for designing and interpreting spectroscopic studies in chemistry (Dyall, 1970).
3. Green Synthesis and Medicinal Application
A green synthesis approach has been developed for a Schiff base compound involving 4-bromo-2-nitroaniline, demonstrating its potential in medicinal chemistry as a urease inhibitor. This application is significant in both medical and agricultural fields (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
4. Synthesis Methodologies
Synthesis of derivatives like 4 Bromo Phenylenediamine from 4-bromo-2-nitroaniline highlights the compound's role as an intermediate in various chemical synthesis processes. These methodologies are fundamental in organic chemistry and pharmaceutical research (Xue, 1999).
5. Fluorescent Sensing Technology
The development of fluorescent sensors based on 4-nitroaniline derivatives showcases the application of 4-bromo-2-nitroaniline in environmental monitoring and analytical chemistry. Such sensors are crucial for detecting harmful substances in water and other environments (Xie et al., 2020).
6. Aerobic Degradation and Environmental Impact
Research into the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by specific bacterial strains illustrates the environmental impact and biodegradability of 4-bromo-2-nitroaniline derivatives. This study is crucial for understanding the ecological footprint of such chemicals (Khan, Vyas, Pal, & Cameotra, 2013).
Mechanism of Action
The mechanism of action of 4-Bromo-n-methyl-2-nitroaniline in chemical reactions is influenced by the presence of the nitro group, which acts as a meta director . This means that in reactions involving electrophilic aromatic substitution, the nitro group directs the incoming electrophile to the meta position .
Safety and Hazards
The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Properties
IUPAC Name |
4-bromo-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTUKVAJYOQKRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292998 | |
Record name | 4-bromo-n-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-26-7 | |
Record name | 53484-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-n-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N-methyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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